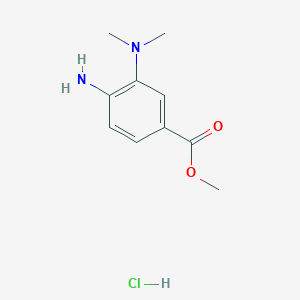

Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride

Overview

Description

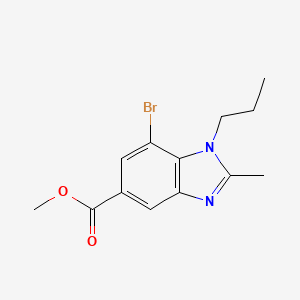

“Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride” is a chemical compound with the CAS Number: 1803585-07-0. It has a molecular weight of 230.69 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H14N2O2.ClH . The InChI code is 1S/C10H14N2O2.ClH/c1-12(2)9-6-7(10(13)14-3)4-5-8(9)11;/h4-6H,11H2,1-3H3;1H .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .Scientific Research Applications

Synthetic Chemistry Applications

Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride is utilized in peptide coupling methods, where it aids in the synthesis of various substituted amino acid derivatives with high chemical yields. For example, it has been used efficiently for the conjugation of carboxylic acids with methyl ester amino acids hydrochloride, illustrating its role in producing enzymatic substrates such as Fa-Met with yields up to 90% (Brunel, Salmi, & Letourneux, 2005). This showcases its importance in synthesizing peptides and amino acid derivatives.

Fluorescence Studies

The fluorescence properties of methyl 4-(N,N-dimethylamino)benzoate have been explored in various solvents, revealing insights into excited dimer fluorescence and suggesting its potential as a fluorescence probe. This research indicates the molecule's applications in studying molecular interactions and environments (Revill & Brown, 1992).

Corrosion Inhibition

This compound derivatives have been investigated for their corrosion inhibition properties. For instance, a synthesized compound showed effectiveness as a corrosion inhibitor for carbon steel in acidic media. The study utilized electrochemical methods to demonstrate the compound's potential in protecting metal surfaces, highlighting its practical application in industrial corrosion prevention (El-Tabei & Hegazy, 2014).

Safety and Hazards

“Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

“Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride” was used in the syntheses of guanidine alkaloids, (±)-martinelline and (±)-martinellic acid by a protic acid catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline . This suggests that it could have potential applications in the synthesis of other organic compounds.

Mechanism of Action

Target of Action

Compounds similar to Methyl 4-amino-3-(dimethylamino)benzoate hydrochloride often interact with proteins or enzymes in the body. The specific target would depend on the structure of the compound and its chemical properties .

Mode of Action

The mode of action would depend on the specific target of the compound. It could act as an inhibitor, activator, or modulator of the target protein or enzyme .

Biochemical Pathways

The compound could be involved in various biochemical pathways depending on its target. For example, it could be involved in signal transduction, metabolic processes, or cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It could lead to changes in cell behavior, gene expression, or metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name |

methyl 4-amino-3-(dimethylamino)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-12(2)9-6-7(10(13)14-3)4-5-8(9)11;/h4-6H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCGKUFTHDCWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1432035.png)

![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1432039.png)

![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1432041.png)

![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B1432047.png)